molecular formula C13H10F3N5 B4418747 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4418747
M. Wt: 293.25 g/mol
InChI Key: VENPMRVMBYRWQO-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with appropriate amines under specific conditions . The reaction is often carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the trifluoromethyl group can be replaced under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activities and potential therapeutic applications. Its trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c1-21-12-10(6-19-21)11(17-7-18-12)20-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPMRVMBYRWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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